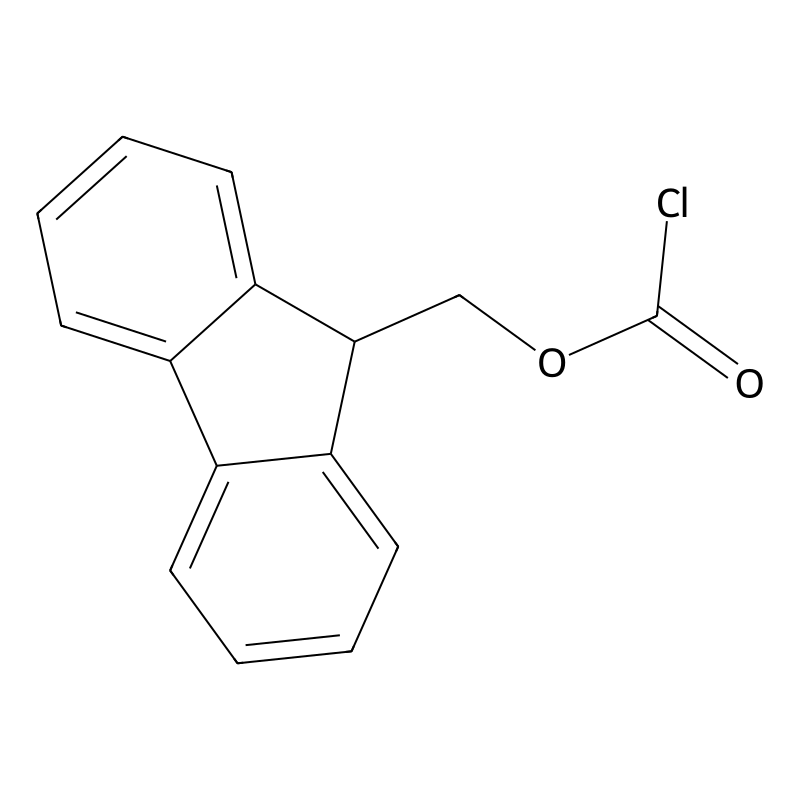

9-Fluorenylmethyl chloroformate

Content Navigation

Fmoc-Cl solves incomplete derivatization and low sensitivity that hamper Fmoc-OSu, OPA, or PITC methods. Key advantages:

- Rapid, universal derivatization of primary & secondary amines with femtomole sensitivity (

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

9-Fluorenylmethyl chloroformate (Fmoc-Cl, CAS 28920-43-6) is a highly reactive acid chloride primarily utilized as the foundational reagent for introducing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group [1]. In industrial and analytical settings, Fmoc-Cl is valued for its intense electrophilicity, which drives rapid reaction kinetics even with sterically hindered substrates. Beyond its role in peptide synthesis, it is a critical raw material for the bulk manufacturing of downstream activated esters (such as Fmoc-OSu) and serves as a premier pre-column derivatization agent for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) [2]. Because it reacts quantitatively with both primary and secondary amines to form highly fluorescent and UV-active carbamates, Fmoc-Cl is a cornerstone reagent in high-throughput amino acid analysis workflows.

References

- [1] Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.

- [2] Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 47(2), 365-373.

Substituting Fmoc-Cl with its milder downstream derivative, Fmoc-OSu, or alternative analytical reagents like OPA and PITC, often compromises workflow efficiency and reaction completeness [1]. While Fmoc-OSu is preferred for standard amino acid protection to minimize dipeptide byproducts, its succinimidyl carbonate structure lacks the electrophilic driving force required to fully protect sterically hindered secondary amines, such as those found in peptoids or N-methylated residues [1]. In analytical applications, replacing Fmoc-Cl with o-phthalaldehyde (OPA) results in a complete failure to detect secondary amino acids like proline, whereas phenylisothiocyanate (PITC) demands excessively long reaction times and yields derivatives with approximately 50-fold lower sensitivity[2]. Consequently, for trace analysis and sterically demanding syntheses, the specific reactivity profile of Fmoc-Cl cannot be substituted.

References

- [1] Astle, J. M., et al. (2010). High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry. Analytical Chemistry, 82(20), 8443–8451.

- [2] Wang, Y., et al. (2023). A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. Journal of Chromatographic Science, 61(8), 741-750.

Electrophilicity for Hindered Amine Protection

For the protection and capping of sterically hindered secondary amines, such as peptoid N-termini, Fmoc-Cl provides the necessary electrophilic reactivity that milder reagents lack [1]. Studies demonstrate that while Fmoc-OSu fails to completely react with bulky secondary amines, Fmoc-Cl achieves complete conversion and chain termination[1].

| Evidence Dimension | Reaction completeness on bulky secondary amines |

| Target Compound Data | 100% conversion/capping of sterically hindered peptoid N-termini |

| Comparator Or Baseline | Fmoc-OSu (incomplete/stalled reaction due to insufficient electrophilicity) |

| Quantified Difference | Complete reaction (Fmoc-Cl) vs. failed/partial reaction (Fmoc-OSu) |

| Conditions | Partial Edman degradation capping of peptoid secondary N-termini |

Buyers synthesizing peptoids, N-methyl amino acids, or highly hindered APIs must procure Fmoc-Cl to avoid stalled couplings and incomplete protection.

Universal Amino Acid Derivatization Kinetics

In high-throughput HPLC workflows, Fmoc-Cl acts as a universal derivatization agent, reacting quantitatively with both primary and secondary amino acids in 5 minutes or less at room temperature [1]. In contrast, OPA fails entirely to react with secondary amines like proline, and PITC requires complex workflows with reaction times exceeding 30 to 60 minutes[1].

| Evidence Dimension | Reaction time and amino acid scope |

| Target Compound Data | ≤5 minute universal reaction with primary and secondary amines |

| Comparator Or Baseline | OPA (fails on secondary amines); PITC (>30-60 min reaction time) |

| Quantified Difference | 5-minute universal reaction vs. partial scope (OPA) or >6x longer workflow (PITC) |

| Conditions | Room temperature pre-column derivatization for HPLC analysis |

Enables analytical laboratories to drastically reduce sample preparation time while capturing the complete amino acid profile in a single run.

Trace-Level Detection Sensitivity

Fmoc-Cl derivatization yields highly stable, fluorescent, and MS-active carbamates, enabling extreme analytical sensitivity. LC-ESI-MS/MS workflows utilizing Fmoc-Cl achieve Limits of Detection (LOD) as low as 1 fmol/µL[2]. When compared to PITC, which lacks intrinsic fluorescence, Fmoc-Cl provides approximately 50-fold higher sensitivity in standard liquid chromatography setups [1].

| Evidence Dimension | Analytical Limit of Detection (LOD) |

| Target Compound Data | LOD of 1 fmol/µL; high fluorescence/MS signal |

| Comparator Or Baseline | PITC derivatives (~50-fold lower sensitivity due to lack of fluorescence) |

| Quantified Difference | ~50x higher sensitivity for Fmoc-Cl compared to PITC |

| Conditions | Reversed-phase LC with fluorescence or mass spectrometric detection |

Critical for analytical procurement where trace amino acid quantification is required in micro-samples, such as single-cell extracts or low-volume biological fluids.

Precursor for Activated Fmoc Esters

As an acid chloride, Fmoc-Cl is the primary upstream electrophile used to manufacture the entire family of Fmoc-protecting reagents, including Fmoc-OSu, Fmoc-OPfp, and Fmoc-azide [1]. Unlike Fmoc-OSu, which is a terminal activated ester designed for specific mild couplings, Fmoc-Cl provides the foundational reactivity required for bulk reagent synthesis[1].

| Evidence Dimension | Synthetic utility for derivative manufacturing |

| Target Compound Data | Direct precursor to Fmoc-OSu, Fmoc-OPfp, and Fmoc-N3 |

| Comparator Or Baseline | Fmoc-OSu (terminal reagent, cannot be efficiently reverse-engineered) |

| Quantified Difference | Broad-spectrum precursor vs single-use downstream application |

| Conditions | Bulk chemical synthesis of peptide coupling reagents |

For industrial reagent manufacturers, Fmoc-Cl is the mandatory, cost-effective starting material required to produce commercial quantities of specialized Fmoc-protecting agents.

High-Throughput HPLC/LC-MS Amino Acid Profiling

Fmoc-Cl is the reagent of choice for analytical laboratories requiring rapid, universal derivatization of both primary and secondary amino acids. Its ability to achieve femtomole-level sensitivity in under 5 minutes makes it superior to OPA and PITC for trace analysis in complex biological matrices [2].

Peptoid & N-Methylated Peptide Synthesis

In workflows involving sterically hindered secondary amines, Fmoc-Cl is procured over Fmoc-OSu to ensure complete reaction. Its high electrophilicity drives the protection or capping of bulky N-termini to 100% conversion, preventing the stalled couplings common with milder reagents[1].

Bulk Manufacturing of Peptide Synthesis Reagents

Chemical manufacturers procure Fmoc-Cl at scale as the essential upstream electrophile for producing commercial quantities of Fmoc-OSu, Fmoc-OPfp, and other specialized protecting groups, leveraging its cost-effectiveness and foundational reactivity [4].

References

- [1] Astle, J. M., et al. (2010). High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry. Analytical Chemistry, 82(20), 8443–8451.

- [2] Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 47(2), 365-373.

- [3] Wang, Y., et al. (2023). A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. Journal of Chromatographic Science, 61(8), 741-750.

- [4] Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.

XLogP3

UNII

GHS Hazard Statements

H302 (15.79%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (15.79%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Explore Compound Types